molecular formula C18H14Br3N3OS B12051871 3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 476484-02-3

3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B12051871
CAS No.: 476484-02-3
M. Wt: 560.1 g/mol
InChI Key: CYIMOKSMUQNMRX-UHFFFAOYSA-N
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Description

3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that features a quinoline core fused with a thieno ring. This compound is characterized by the presence of multiple bromine atoms and an amino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.

    Thieno Ring Formation: The thieno ring is formed via a cyclization reaction, often using sulfur-containing reagents.

    Amination and Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine sites, where nucleophiles like amines or thiols replace the bromine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine atoms and the quinoline core contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2,4,6-tribromophenyl)benzene-1-sulfonamide
  • 3-amino-N-(2,4,6-tribromophenyl)benzamide

Uniqueness

Compared to similar compounds, 3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is unique due to its fused thieno-quinoline structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

476484-02-3

Molecular Formula

C18H14Br3N3OS

Molecular Weight

560.1 g/mol

IUPAC Name

3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C18H14Br3N3OS/c19-9-6-11(20)15(12(21)7-9)24-17(25)16-14(22)10-5-8-3-1-2-4-13(8)23-18(10)26-16/h5-7H,1-4,22H2,(H,24,25)

InChI Key

CYIMOKSMUQNMRX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4Br)Br)Br)N

Origin of Product

United States

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